1-Methyl-1H-indazole-5,6-diamine
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Overview
Description
1-Methyl-1H-indazole-5,6-diamine is a heterocyclic compound characterized by the presence of an indazole ring substituted with a methyl group at the 1-position and amino groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indazole-5,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with methylamine in a suitable solvent, followed by crystallization and purification to obtain the desired product . Transition metal-catalyzed reactions, such as those involving copper or nickel, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-1H-indazole-5,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indazole-5,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways .
Comparison with Similar Compounds
1H-Indazole: A parent compound with similar structural features but lacking the methyl and amino substitutions.
2H-Indazole: Another structural isomer with different electronic properties.
1-Methyl-1H-indazole: Similar to 1-Methyl-1H-indazole-5,6-diamine but without the amino groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and amino groups enhances its reactivity and potential for functionalization .
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-methylindazole-5,6-diamine |
InChI |
InChI=1S/C8H10N4/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,9-10H2,1H3 |
InChI Key |
YFJSXUATJBUXSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)N)N |
Origin of Product |
United States |
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